4-(decyloxy)-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
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Overview
Description
4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound characterized by its unique structural components. It features a benzamide core, a benzothiazole ring, and a nitrophenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the attachment of the nitrophenyl group, and the final coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity, which are essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group and benzothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE: Unique due to its specific structural components.
Other Benzothiazole Derivatives: Share the benzothiazole ring but differ in other substituents.
Nitrophenyl Compounds: Contain the nitrophenyl group but lack the benzothiazole ring.
Uniqueness
The uniqueness of 4-(DECYLOXY)-N-(2-{[(4-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C31H35N3O4S2 |
---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
4-decoxy-N-[2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C31H35N3O4S2/c1-2-3-4-5-6-7-8-9-20-38-27-17-12-24(13-18-27)30(35)32-25-14-19-28-29(21-25)40-31(33-28)39-22-23-10-15-26(16-11-23)34(36)37/h10-19,21H,2-9,20,22H2,1H3,(H,32,35) |
InChI Key |
BLFJLRRZNABQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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